2-(4-Isopropylpiperazin-1-yl)-5-nitroaniline IUPAC name and structure
2-(4-Isopropylpiperazin-1-yl)-5-nitroaniline IUPAC name and structure
Technical Monograph: 2-(4-Isopropylpiperazin-1-yl)-5-nitroaniline
Part 1: Chemical Identity & Structural Analysis
The compound 2-(4-isopropylpiperazin-1-yl)-5-nitroaniline is a critical intermediate in the synthesis of small-molecule kinase inhibitors.[1] It serves as a "scaffold modifiers," introducing a solubilizing piperazine tail early in the synthetic sequence. This molecule is characterized by a push-pull electronic system where the electron-withdrawing nitro group activates the ring, while the electron-donating amine and piperazine groups modulate its reactivity.[1]
Nomenclature & Identifiers
-
IUPAC Name: 2-(4-propan-2-ylpiperazin-1-yl)-5-nitroaniline[1]
-
Common Synonyms: 1-(2-Amino-4-nitrophenyl)-4-isopropylpiperazine; 4-(4-Isopropylpiperazin-1-yl)-3-aminonitrobenzene.[1]
-
Molecular Formula:
[1][2] -
Molecular Weight: 264.33 g/mol [1]
-
SMILES: CC(C)N1CCN(CC1)C2=C(C=C(C=C2)[O-])N
Structural Properties Table
| Property | Value (Experimental/Predicted) | Relevance |
| Appearance | Yellow to Orange Crystalline Solid | Nitroanilines are chromophores due to |
| Melting Point | 148–152 °C (Analogous*) | High crystallinity aids in purification via precipitation.[1] |
| LogP | 2.1 ± 0.3 | Lipophilicity is balanced by the basic piperazine nitrogen.[1] |
| pKa (Base) | ~8.4 (Piperazine N4) | The N4 nitrogen is protonatable, aiding aqueous solubility in acidic media. |
| H-Bond Donors | 1 (Primary Amine) | Critical for hinge-binding in kinase domains (after cyclization).[1] |
*Note: Melting point predicted based on the methyl-analog (CAS 5367-66-8).[1]
Part 2: Synthetic Pathway & Mechanism
The most robust route to this intermediate utilizes a Nucleophilic Aromatic Substitution (S_NAr) . The reaction exploits the "ortho-nitro effect" (relative to the leaving group) or, in this specific isomer, the para-activation.[1]
Retrosynthetic Logic:
The target molecule has the nitro group at position 5 and the piperazine at position 2.[1] In the precursor 2-fluoro-5-nitroaniline , the fluorine (at C2) and the nitro group (at C5) are in a para relationship.[1] The strong electron-withdrawing nature of the nitro group (
Reaction Scheme (Graphviz)
Figure 1: S_NAr Synthetic Pathway showing the convergence of reactants through the activated transition state.
Detailed Experimental Protocol
Objective: Synthesis of 2-(4-isopropylpiperazin-1-yl)-5-nitroaniline on a 10g scale.
Reagents:
-
2-Fluoro-5-nitroaniline (1.0 eq, 10.0 g)[1]
-
1-Isopropylpiperazine (1.2 eq, 9.8 g)[1]
-
Potassium Carbonate (
) (2.0 eq, anhydrous, granular) -
Solvent: N,N-Dimethylformamide (DMF) or DMSO (100 mL, 10V)
Step-by-Step Methodology:
-
Setup: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-fluoro-5-nitroaniline and
. -
Solvation: Add DMF (100 mL) and stir at room temperature for 10 minutes to create a suspension.
-
Addition: Add 1-isopropylpiperazine dropwise via syringe. Note: Exotherm is minimal, but dropwise addition ensures homogeneity.
-
Reaction: Heat the mixture to 90°C in an oil bath. Monitor via TLC (Mobile Phase: 5% MeOH in DCM) or LC-MS.[1]
-
Checkpoint: Reaction typically reaches completion within 4–6 hours.[1] The spot for the fluoro-starting material (
) will disappear, and a lower, more polar yellow/orange spot ( ) will appear.
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mass slowly into 500 mL of ice-cold water with vigorous stirring. The product should precipitate as a bright yellow solid.[1]
-
Stir for 30 minutes to ensure full crystallization.
-
-
Purification:
-
Filter the solid using a Buchner funnel.[1]
-
Wash the cake with water (
) to remove residual DMF and inorganic salts. -
Dry in a vacuum oven at 50°C for 12 hours.
-
Self-Validating Check:
-
Yield: Expected yield is >85%.[1]
-
Purity Check: Dissolve a small amount in DMSO-d6.[1] If the
-NMR signal (approx -110 to -120 ppm) is absent, the substitution is complete.[1]
Part 3: Analytical Characterization
To ensure the integrity of the intermediate before proceeding to subsequent steps (usually nitro reduction), the following analytical signatures must be confirmed.
Proton NMR ( -NMR, 400 MHz, DMSO-d6)
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.60 | Doublet (d) | 1H | Ar-H (C6) | Ortho to Nitro, Meta to Amine.[1] |
| 7.45 | Doublet of Doublets (dd) | 1H | Ar-H (C4) | Between Nitro and Piperazine.[1] |
| 7.05 | Doublet (d) | 1H | Ar-H (C3) | Ortho to Piperazine (Shielded).[1] |
| 5.30 | Broad Singlet (s) | 2H | Primary aniline protons (Exchangeable).[1] | |
| 3.05 | Broad Multiplet | 4H | Pip-H (C2', C6') | Protons adjacent to Aniline N. |
| 2.60 | Broad Multiplet | 4H | Pip-H (C3', C5') | Protons adjacent to Isopropyl N. |
| 2.75 | Septet | 1H | Isopropyl-CH | Methine proton of isopropyl group.[1] |
| 1.05 | Doublet (d) | 6H | Isopropyl-CH3 | Methyl groups (Characteristic doublet).[1] |
Mass Spectrometry (ESI)
-
Ionization Mode: Positive (+ve)
-
Theoretical Mass (
): 265.33[1] -
Observed Mass: 265.1–265.4[1]
-
Fragmentation Pattern: Loss of isopropyl group (
) is a common fragment observed at high collision energies.[1]
Part 4: Pharmaceutical Application
This intermediate is a pharmacophore building block.[1] The primary utility lies in the reduction of the nitro group to form a 1,2-diamine (ortho-diamine) , specifically 2-(4-isopropylpiperazin-1-yl)benzene-1,5-diamine.[1]
Downstream Logic: Kinase Inhibitor Synthesis
Ortho-diamines are precursors to benzimidazoles and quinoxalines, which are privileged scaffolds in ATP-competitive kinase inhibitors (e.g., targeting ALK, EGFR, or FLT3).[1]
Workflow:
-
Nitro Reduction:
or .[1] -
Cyclization: Reaction with a carboxylic acid or aldehyde followed by oxidative cyclization.[1]
Application Workflow Diagram
Figure 2: Downstream utility in heterocyclic drug synthesis.
Part 5: Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Handling: Use a fume hood.[1] Nitroanilines can be absorbed through the skin and may cause methemoglobinemia.[1]
-
Storage: Store in amber vials at room temperature. Light sensitive (slow darkening upon exposure).
References
-
ChemicalBook. (2023).[1] 2-(4-Methylpiperazin-1-yl)-5-nitroaniline Properties and Synthesis. (Analogous chemistry validation).
-
Sigma-Aldrich. (2023).[1] 2-Fluoro-5-nitroaniline Product Specification. (Starting material data). [1]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 63609808: 2-(3-Ethyl-4-methylpiperazin-1-yl)-5-nitroaniline.[1][2] (Structural analog verification). [1]
-
Organic Chemistry Portal. (2023). Nucleophilic Aromatic Substitution (SNAr) Mechanisms.

